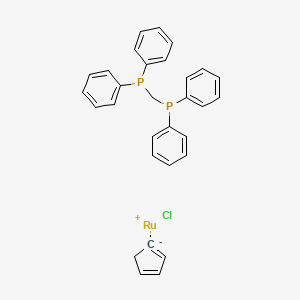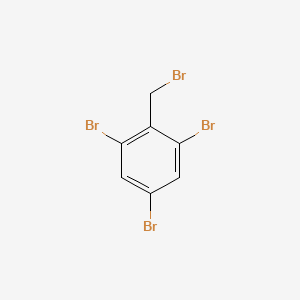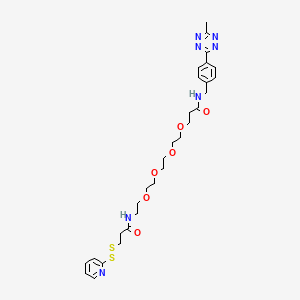
Methyltetrazine-PEG4-SSPy
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyltetrazine-PEG4-SSPy is a polyethylene glycol (PEG)-based PROTAC linker. It is a versatile compound used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and is known for its application in click chemistry. The compound contains a methyltetrazine group, which is highly reactive and can undergo inverse electron demand Diels-Alder reactions with molecules containing trans-cyclooctene (TCO) groups .
準備方法
Synthetic Routes and Reaction Conditions: Methyltetrazine-PEG4-SSPy is synthesized through a series of chemical reactions involving the incorporation of a methyltetrazine group and a PEG chain. The synthesis typically involves the following steps:
Formation of Methyltetrazine Group: The methyltetrazine group is synthesized through a series of reactions starting from commercially available precursors.
PEGylation: The PEG chain is introduced to enhance the solubility and biocompatibility of the compound.
Linker Formation: The methyltetrazine group is then linked to the PEG chain through a series of coupling reactions
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large-scale reactors are used to carry out the chemical reactions.
Purification: The product is purified using techniques such as chromatography to achieve the desired purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and reliability of the product
化学反応の分析
Types of Reactions: Methyltetrazine-PEG4-SSPy undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder Reaction (iEDDA): This reaction occurs between the methyltetrazine group and strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene, forming stable dihydropyridazine linkages
Cleavage Reactions: The disulfide bond in the SSPy group can be cleaved under reducing conditions, making it useful for controlled release applications
Common Reagents and Conditions:
Reagents: Common reagents include trans-cyclooctene, norbornene, and cyclopropene for iEDDA reactions.
Conditions: The reactions typically occur under mild buffer conditions without the need for accessory reagents such as copper catalysts or reducing agents
Major Products: The major products formed from these reactions are stable dihydropyridazine linkages and cleaved disulfide bonds, which can be used for further functionalization or controlled release applications .
科学的研究の応用
Methyltetrazine-PEG4-SSPy has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for bioconjugation and labeling of biomolecules.
Biology: Employed in the synthesis of PROTACs for targeted protein degradation
Medicine: Utilized in drug delivery systems for controlled release of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology.
作用機序
Methyltetrazine-PEG4-SSPy exerts its effects through the following mechanisms:
Inverse Electron Demand Diels-Alder Reaction (iEDDA): The methyltetrazine group reacts with strained alkenes to form stable dihydropyridazine linkages.
Disulfide Bond Cleavage: The SSPy group contains a disulfide bond that can be cleaved under reducing conditions, allowing for controlled release of attached molecules.
Molecular Targets and Pathways: The primary molecular targets are strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene. The pathways involved include the formation of dihydropyridazine linkages and cleavage of disulfide bonds .
類似化合物との比較
Methyltetrazine-PEG4-SSPy is unique due to its combination of a methyltetrazine group and a PEG chain, which provides high reactivity, solubility, and biocompatibility. Similar compounds include:
Methyltetrazine-PEG4-NHS: Another PEG-based PROTAC linker with a different functional group for bioconjugation.
Methyltetrazine-PEG4-Azide: A similar compound used in click chemistry with an azide functional group.
These compounds share similar properties but differ in their functional groups, which provide distinct reactivity and applications .
特性
分子式 |
C29H39N7O6S2 |
|---|---|
分子量 |
645.8 g/mol |
IUPAC名 |
N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]-3-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanamide |
InChI |
InChI=1S/C29H39N7O6S2/c1-23-33-35-29(36-34-23)25-7-5-24(6-8-25)22-32-26(37)9-13-39-15-17-41-19-20-42-18-16-40-14-12-30-27(38)10-21-43-44-28-4-2-3-11-31-28/h2-8,11H,9-10,12-22H2,1H3,(H,30,38)(H,32,37) |
InChIキー |
QXFIMEMMJHLDTQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCSSC3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6-Di-1-azetidinyl-9-[5-[[2-[2-[2-[2-azidoethoxy]ethoxy]ethoxy]ethyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt](/img/structure/B11928220.png)
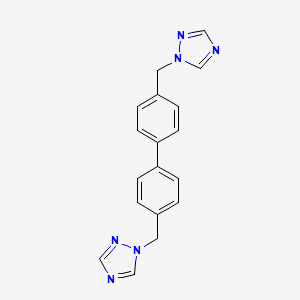
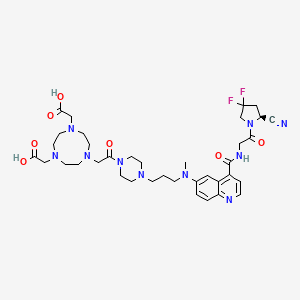


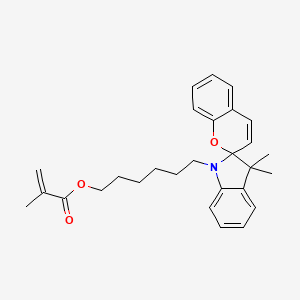
![(S)-2-Hydroxy-2'-[(R)-hydroxy(o-tolyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11928265.png)
![Cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane](/img/structure/B11928279.png)
